molecular formula C26H19N3O3 B4894268 3-(benzyloxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide

3-(benzyloxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide

Cat. No. B4894268
M. Wt: 421.4 g/mol
InChI Key: ZXDRVSSALIAOQU-UHFFFAOYSA-N
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Description

3-(benzyloxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(benzyloxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes that are involved in tumor growth and inflammation. It has also been found to modulate the activity of certain neurotransmitters that are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent biochemical and physiological effects. It has been found to inhibit the proliferation of tumor cells and induce apoptosis. It has also been found to reduce inflammation and oxidative stress in various animal models. In addition, it has been found to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(benzyloxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide in lab experiments is its potent activity and specificity. This compound has been found to exhibit potent antitumor and anti-inflammatory activity with minimal toxicity. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 3-(benzyloxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide. One direction is the optimization of the synthesis method to improve yield and purity. Another direction is the study of the mechanism of action of this compound to better understand its therapeutic potential. Additionally, the development of novel formulations and delivery methods for this compound could improve its efficacy and reduce toxicity. Finally, the study of this compound in clinical trials could provide valuable insights into its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases.

Synthesis Methods

The synthesis of 3-(benzyloxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide involves a series of steps that have been optimized for high yield and purity. The starting materials for this synthesis are benzoic acid, 4-pyridinecarboxaldehyde, and 2-aminophenol. The first step involves the condensation of benzoic acid and 4-pyridinecarboxaldehyde under acidic conditions to form 2-(4-pyridinyl)-1,3-benzoxazole. The second step involves the reaction of 2-aminophenol with 2-(4-pyridinyl)-1,3-benzoxazole to form N-(2-hydroxyphenyl)-2-(4-pyridinyl)-1,3-benzoxazole. The final step involves the reaction of N-(2-hydroxyphenyl)-2-(4-pyridinyl)-1,3-benzoxazole with benzyl chloride to form this compound.

Scientific Research Applications

3-(benzyloxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide has been studied for its potential applications in various fields of scientific research. This compound has been found to exhibit potent antitumor activity in vitro and in vivo. It has also been studied for its potential as an anti-inflammatory agent and as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

3-phenylmethoxy-N-(2-pyridin-4-yl-1,3-benzoxazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O3/c30-25(20-7-4-8-22(15-20)31-17-18-5-2-1-3-6-18)28-21-9-10-24-23(16-21)29-26(32-24)19-11-13-27-14-12-19/h1-16H,17H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDRVSSALIAOQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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